2-Bromo-4-fluorobenzene-1-carbothioamide
Description
2-Bromo-4-fluorobenzene-1-carbothioamide is a halogenated aromatic compound featuring a carbothioamide (-C(=S)NH₂) functional group at position 1, a bromine substituent at position 2, and a fluorine atom at position 4.
Properties
Molecular Formula |
C7H5BrFNS |
|---|---|
Molecular Weight |
234.09 g/mol |
IUPAC Name |
2-bromo-4-fluorobenzenecarbothioamide |
InChI |
InChI=1S/C7H5BrFNS/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H2,10,11) |
InChI Key |
JIMPQBDFPLAETL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C(=S)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Bromo-4-fluorobenzene-1-carbothioamide typically involves the bromination and fluorination of benzene derivatives. One common method is the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The reaction conditions usually involve moderate temperatures and controlled addition of bromine to ensure selective substitution at the desired position on the benzene ring.
Industrial production methods may involve large-scale bromination and fluorination processes, utilizing advanced catalytic systems and optimized reaction conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
2-Bromo-4-fluorobenzene-1-carbothioamide undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The carbothioamide group can undergo oxidation to form sulfonamides or reduction to form thiols, depending on the reaction conditions and reagents used.
Cross-Coupling Reactions: It can be used as a substrate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds with various aryl or alkyl groups.
The major products formed from these reactions depend on the specific reagents and conditions employed, but they often include substituted benzene derivatives with modified functional groups.
Scientific Research Applications
2-Bromo-4-fluorobenzene-1-carbothioamide has several scientific research applications, including:
Mechanism of Action
The mechanism by which 2-Bromo-4-fluorobenzene-1-carbothioamide exerts its effects is primarily related to its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed. For example, in biological systems, its derivatives may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways .
Comparison with Similar Compounds
Structural Comparisons
The following table highlights structural differences among 2-bromo-4-fluorobenzene-1-carbothioamide and related brominated carbothioamide derivatives:
Key Observations :
- The fluorine substituent in the target compound enhances electrophilicity at the aromatic ring compared to methyl or amino groups in analogs .
Physicochemical Properties
- Electron Effects :
- Solubility: The target compound’s lower molecular weight (234 vs. 307–322 g/mol in analogs ) suggests improved solubility in polar aprotic solvents (e.g., DMSO). Phenoxy-containing analogs may exhibit reduced aqueous solubility due to hydrophobic aromatic groups.
Biological Activity
2-Bromo-4-fluorobenzene-1-carbothioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data and case studies.
- Molecular Formula : C7H6BrFNS
- Molecular Weight : 232.09 g/mol
- IUPAC Name : 2-bromo-4-fluorobenzenecarbothioamide
Biological Activity Overview
The biological activity of 2-Bromo-4-fluorobenzene-1-carbothioamide has been investigated in various studies, focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have shown that derivatives of carbothioamide compounds exhibit significant antimicrobial activity. For instance, a study highlighted the effectiveness of similar compounds against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|---|
| 2-Bromo-4-fluorobenzene-1-carbothioamide | S. aureus | 18 | 25 |
| Related Carbamate Compound | E. coli | 20 | 15 |
| Another Thioamide Derivative | K. pneumoniae | 22 | 10 |
Anticancer Activity
Carbothioamide derivatives have also been evaluated for their anticancer properties. A notable study demonstrated that similar compounds could induce apoptosis in cancer cell lines through the inhibition of specific enzymes involved in cell proliferation .
Case Study: Anticancer Potential
In a laboratory setting, the compound was tested against human cancer cell lines, showing promising results in reducing cell viability at concentrations as low as 50 µM. The mechanism was attributed to the compound's ability to inhibit the activity of topoisomerase enzymes, which are critical for DNA replication .
The biological activity of 2-Bromo-4-fluorobenzene-1-carbothioamide is primarily linked to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in metabolic pathways.
- Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cell membranes effectively, facilitating its antimicrobial action.
Structure-Activity Relationship (SAR)
The biological efficacy of carbothioamides is often related to their structural features. Modifications in the halogen substituents and functional groups can enhance or reduce their activity. For example:
- Fluorine Substitution : The presence of fluorine enhances lipophilicity, improving membrane permeability.
- Bromine Presence : Bromine can increase the compound's reactivity towards nucleophiles, enhancing its antimicrobial properties.
Table 2: Structure-Activity Relationship Insights
| Substituent | Effect on Activity |
|---|---|
| Fluorine | Increases lipophilicity |
| Bromine | Enhances nucleophilic reactivity |
| Alkyl Groups | Modulates solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
